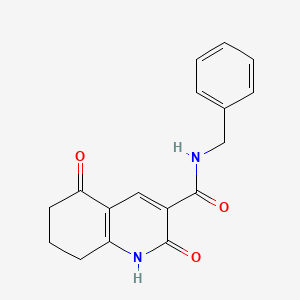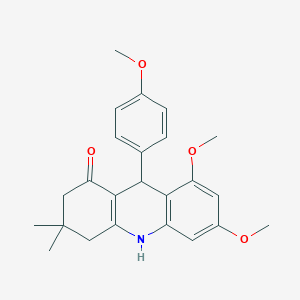![molecular formula C21H17F3N2O3S B4624049 4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide involves complex chemical reactions where precursors are carefully selected to achieve the desired molecular framework. The process often utilizes cross-coupling reactions, highlighting the versatility of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for creating a wide range of chemical entities. BTAs, related by structure, demonstrate the synthesis's adaptability in nanotechnology and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. The study of compounds like 4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide reveals intricate details about their molecular geometry, electronic distribution, and potential interaction sites. These insights are vital for designing molecules with specific properties, such as those with high protonating power and low nucleophilicity, as seen in trifluoromethanesulfonic acid, which serves as a potent reagent in organic synthesis (Kazakova & Vasilyev, 2017).
Chemical Reactions and Properties
The chemical reactivity of 4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide is influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group can significantly impact the molecule's reactivity, making it a key feature in the synthesis of α-(trifluoromethyl)-containing amino acids, showcasing a range of reactivity towards different chemical transformations (Aceña, Sorochinsky, & Soloshonok, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding how a compound behaves under different conditions. These properties can dictate the compound's applicability in various scientific and industrial processes. The study of benzoylurea insecticides, for instance, provides insights into how structural modifications can influence physical properties, impacting their efficacy and environmental fate (Matsumura, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for chemical modifications, are essential for the application development of new compounds. The versatility of tert-butanesulfinamide in synthesizing N-heterocycles demonstrates the importance of understanding a compound's chemical properties to exploit its full potential in creating structurally diverse and biologically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide and its derivatives are pivotal in organic chemistry for synthesizing complex molecules. For instance, derivatives of this compound have been explored for their role in synthesizing heteroaryl sulfonamides as selective EP1 receptor antagonists, showcasing the compound's utility in generating functionalized molecules with potential biological activity (Naganawa et al., 2006). Similarly, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate as an important intermediate highlights the compound's role in facilitating the production of industrially relevant chemicals (Yang Jian-she, 2009).
Pharmacological Research
In the realm of pharmacology, research has focused on evaluating the derivatives of 4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide for their potential as drug candidates. Compounds structurally related to this chemical have been synthesized and tested for their anticancer properties, demonstrating significant cytotoxic activity against various human cancer cell lines. Such studies underscore the therapeutic potential of these compounds in oncology (Ravichandiran et al., 2019).
Materials Science Applications
The compound and its derivatives have applications in materials science, particularly in the synthesis of polymeric materials. Research has been conducted on novel sulfonated thin-film composite nanofiltration membranes, where derivatives of the compound were utilized. These membranes showed improved water flux and dye treatment capabilities, indicating their utility in water purification and treatment technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-26(30(28,29)19-5-3-2-4-6-19)18-13-7-15(8-14-18)20(27)25-17-11-9-16(10-12-17)21(22,23)24/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSRPOMERNGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)


![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)